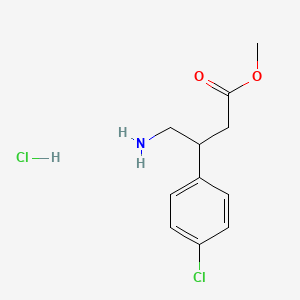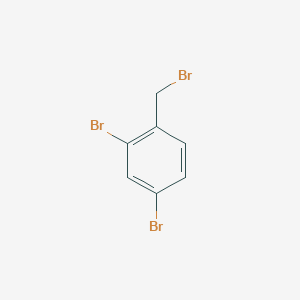
2,4-Dibromo-1-(bromomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The total synthesis of a related compound, 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol, was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in a five-step process with an overall yield of 34% (Akbaba et al., 2010).
Molecular Structure Analysis
- X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including 2,4-Dibromo-1-(bromomethyl)benzene, revealed variable packing motifs despite close chemical similarity, with some based on layer structures and others displaying three-dimensional packings (Jones et al., 2012).
Chemical Reactions and Properties
- Brominated compounds such as 2,4-Dibromo-1-(bromomethyl)benzene typically exhibit reactions characterized by Br⋯Br halogen bonds and C–H⋯Br hydrogen bonds. These interactions play a crucial role in the crystal packing of such compounds (Kuś et al., 2023).
Physical Properties Analysis
- Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene, a compound structurally related to 2,4-Dibromo-1-(bromomethyl)benzene, involves two polymorphic modifications with different thermodynamic relationships and transformation behavior, indicating complex physical properties (Näther et al., 2016).
Chemical Properties Analysis
- The reactivity of brominated benzene derivatives, such as 2,4-Dibromo-1-(bromomethyl)benzene, can be significantly influenced by the presence of bromine atoms. These atoms introduce unique electronic properties, affecting the compound's chemical behavior (Chen et al., 2010).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
2,4-Dibromo-1-(bromomethyl)benzene has been utilized in the synthesis and characterization of various polymers. For instance, it was used as an initiator in atom transfer radical polymerization of styrene, which led to the creation of macromonomers. These macromonomers were then employed in Suzuki coupling reactions to produce polyphenylenes with alternating polystyrene and hexyl side chains. Such polymers exhibit high solubility in common organic solvents at room temperature and have been characterized by techniques like GPC, NMR, IR, and UV analysis, as well as thermogravimetric and differential scanning calorimetry analyses (Cianga et al., 2002).
Structural and Physico-Chemical Investigations
The compound has been a subject of interest in structural chemistry, particularly in understanding the interactions of bromo, bromomethyl, and dibromomethyl substituents in benzene and naphthalene derivatives. Research has revealed that the packing patterns of these compounds are influenced by Br...Br contacts and C-H...Br hydrogen bonds, playing a crucial role in their crystal packing (Kuś et al., 2023).
Crystallography and Molecular Structure
The compound's role in crystallography has been explored through studies of its polymorphic modifications. Investigations into the thermodynamic relationships and transformation behavior of these modifications have provided insights into the crystal structures of substances with similar molecular frameworks (Näther et al., 2016).
Phase-Transfer Catalytic Reactions
In the field of catalysis, 2,4-Dibromo-1-(bromomethyl)benzene has been used in phase-transfer catalytic reactions. For instance, its reaction with 1-butanol under phase-transfer catalysis conditions has been studied, leading to the synthesis of diether compounds. These studies have contributed to understanding the kinetics and mechanisms of such reactions (Wang & Tseng, 2002).
Safety and Hazards
This compound is considered hazardous. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
2,4-dibromo-1-(bromomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUUQZQZTKVJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(bromomethyl)benzene | |
CAS RN |
64382-92-9 |
Source


|
| Record name | 2,4-dibromo-1-(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)
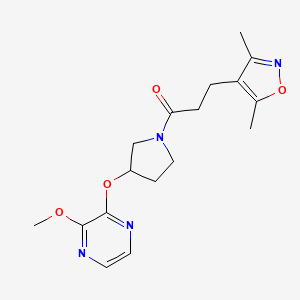
![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)
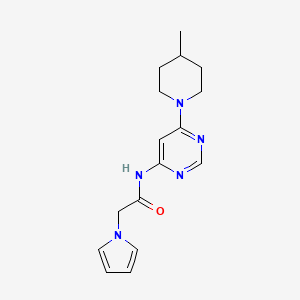
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
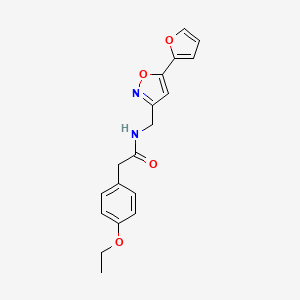
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
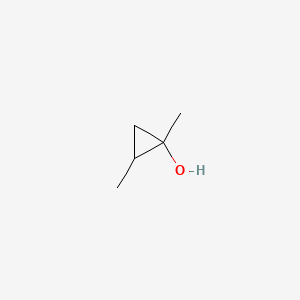
![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
